Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol. This compound is characterized by its piperidine ring structure, which is modified with a methoxy group and a tert-butyl carboxylate group. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylpiperidine as the starting material.
Reaction Steps: The piperidine ring is first functionalized with a methoxy group through a nucleophilic substitution reaction
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran. The reactions may require the use of a base, such as triethylamine, to neutralize any acidic by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed for large-scale chemical reactions. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the piperidine ring or the methoxy group.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced piperidine derivatives and methoxy derivatives.
Substitution Products: Alkylated and aminated derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, especially those targeting central nervous system disorders. Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Similar structure but with a methoxymethyl group instead of a methoxy group.
Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Contains an additional carbamoyl group.
Tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate: Features a cyano group and a different substitution pattern on the piperidine ring.
Uniqueness: Tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 4-methoxy-4-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-12(4,15-5)7-9-13/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDJLPAOKJSHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.